Butorphanol N-Oxide
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Overview
Description
Butorphanol N-Oxide is a derivative of butorphanol, a synthetic opioid analgesic. Butorphanol itself is a morphinan-type synthetic agonist-antagonist opioid analgesic developed by Bristol-Myers. It is primarily used for pain management, particularly in cases of moderate to severe pain. This compound is an oxidized form of butorphanol, which may exhibit different pharmacological properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butorphanol N-Oxide typically involves the oxidation of butorphanol. One common method is the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent over-oxidation and degradation of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters such as temperature, pH, and concentration of reactants to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography may be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Butorphanol N-Oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can revert this compound back to butorphanol.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Higher oxidized derivatives.
Reduction: Butorphanol.
Substitution: Various substituted butorphanol derivatives.
Scientific Research Applications
Butorphanol N-Oxide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to study oxidation and reduction reactions.
Biology: Investigated for its potential effects on biological systems, particularly its interaction with opioid receptors.
Medicine: Explored for its analgesic properties and potential use in pain management.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
The mechanism of action of Butorphanol N-Oxide involves its interaction with opioid receptors in the central nervous system. It acts as a partial agonist at the μ-opioid receptor and a full agonist at the κ-opioid receptor. This interaction leads to the inhibition of adenylate cyclase, reduction of intracellular cAMP levels, and subsequent modulation of neurotransmitter release. The exact molecular targets and pathways involved in its action are still under investigation.
Comparison with Similar Compounds
Butorphanol N-Oxide can be compared with other similar compounds such as:
Butorphanol: The parent compound, primarily used for pain management.
Levorphanol: A structurally related opioid with similar analgesic properties.
Pentazocine: Another opioid analgesic with mixed agonist-antagonist properties.
Uniqueness
This compound is unique due to its oxidized structure, which may confer different pharmacokinetic and pharmacodynamic properties compared to its parent compound
Properties
Molecular Formula |
C21H29NO3 |
---|---|
Molecular Weight |
343.5 g/mol |
IUPAC Name |
(1S,9R,10S)-17-(cyclobutylmethyl)-17-oxido-17-azoniatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-4,10-diol |
InChI |
InChI=1S/C21H29NO3/c23-17-7-6-16-12-19-21(24)9-2-1-8-20(21,18(16)13-17)10-11-22(19,25)14-15-4-3-5-15/h6-7,13,15,19,23-24H,1-5,8-12,14H2/t19-,20+,21-,22?/m1/s1 |
InChI Key |
HDLXPFLXRIYWET-NJDFBWEVSA-N |
Isomeric SMILES |
C1CC[C@]2([C@H]3CC4=C([C@]2(C1)CC[N+]3(CC5CCC5)[O-])C=C(C=C4)O)O |
Canonical SMILES |
C1CCC2(C3CC4=C(C2(C1)CC[N+]3(CC5CCC5)[O-])C=C(C=C4)O)O |
Origin of Product |
United States |
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